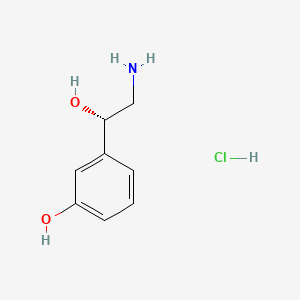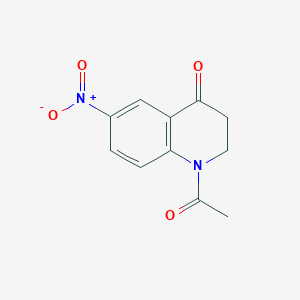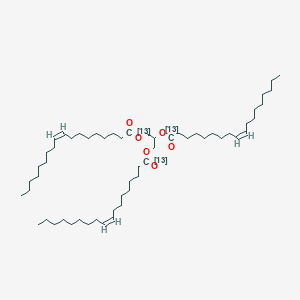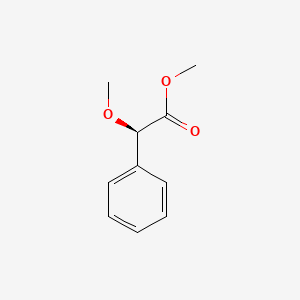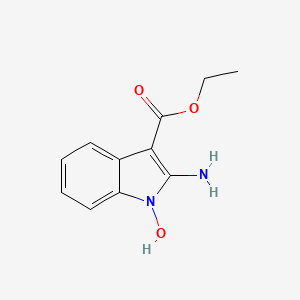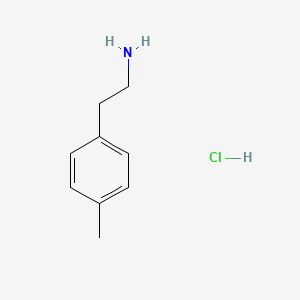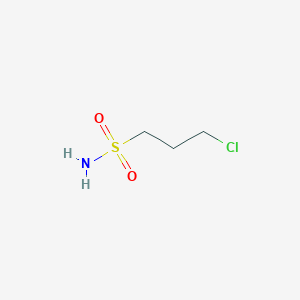
3-Chloropropane-1-sulfonamide
Descripción general
Descripción
3-Chloropropane-1-sulfonamide (3-CPS) is a synthetic compound that has been used in a variety of scientific experiments and applications. It is a colorless, odorless, crystalline solid that is soluble in water and alcohols. It is mainly used in the synthesis of organic compounds, as an intermediate in the production of pharmaceuticals, and in the production of dyes and pigments. 3-CPS is also used as a reagent in biochemical and physiological studies.
Aplicaciones Científicas De Investigación
3-Chloropropane-1-sulfonamide has been used in a variety of scientific experiments and applications. It has been used as a reagent in the synthesis of organic compounds, as an intermediate in the production of pharmaceuticals, and in the production of dyes and pigments. 3-Chloropropane-1-sulfonamide has also been used in biochemical and physiological studies, as it has been found to have an inhibitory effect on certain enzymes and receptors.
Mecanismo De Acción
The mechanism of action of 3-Chloropropane-1-sulfonamide is not fully understood. However, it is believed that it works by interacting with certain enzymes and receptors in the cell. It is thought that 3-Chloropropane-1-sulfonamide binds to these enzymes and receptors, which then inhibits their activity and prevents them from carrying out their normal functions.
Efectos Bioquímicos Y Fisiológicos
3-Chloropropane-1-sulfonamide has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosine hydroxylase. It has also been found to inhibit the activity of certain receptors, such as the 5-HT2A receptor. In addition, 3-Chloropropane-1-sulfonamide has been found to have an inhibitory effect on the growth of certain bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 3-Chloropropane-1-sulfonamide in laboratory experiments has several advantages and limitations. One advantage is that it is relatively easy to synthesize and is relatively stable in solution. Additionally, it is non-toxic and has a low vapor pressure, making it suitable for use in a variety of laboratory experiments. However, 3-Chloropropane-1-sulfonamide is not very soluble in water and can be difficult to work with in some cases. Additionally, it can be toxic to some organisms and can cause adverse reactions in humans and animals.
Direcciones Futuras
There are a number of possible future directions for the use of 3-Chloropropane-1-sulfonamide. One possible application is in the development of new drugs and treatments for various diseases. Additionally, 3-Chloropropane-1-sulfonamide may be useful in the development of new pesticides and herbicides. Additionally, further research into the mechanism of action of 3-Chloropropane-1-sulfonamide may lead to new insights into the regulation of enzyme and receptor activity. Finally, 3-Chloropropane-1-sulfonamide may be useful in the development of new diagnostic tests and in the development of new imaging techniques.
Propiedades
IUPAC Name |
3-chloropropane-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8ClNO2S/c4-2-1-3-8(5,6)7/h1-3H2,(H2,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMSSNRWVQWLVHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)N)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80545065 | |
| Record name | 3-Chloropropane-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80545065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloropropane-1-sulfonamide | |
CAS RN |
35578-28-0 | |
| Record name | 3-Chloropropane-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80545065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloropropane-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,2'-Diiodo-9,9'-spirobi[fluorene]](/img/structure/B1601229.png)
